Cas no 75810-50-3 (2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid)

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative with a methoxyphenyl substituent, exhibiting potential utility in pharmaceutical and synthetic chemistry applications. Its structure features a carboxylic acid functional group at the 3-position and a ketone at the 5-position, making it a versatile intermediate for further derivatization or as a scaffold in drug discovery. The methoxy group enhances solubility and may influence binding interactions in biological systems. This compound is particularly valuable for researchers exploring structure-activity relationships in medicinal chemistry or developing novel heterocyclic compounds. Its well-defined molecular framework allows for precise modifications, supporting the synthesis of targeted analogs with tailored properties.
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid structure
75810-50-3 structure
Product Name:2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
CAS No:75810-50-3
MF:C13H15NO4
MW:249.2625
MDL:MFCD07379677
CID:2952034
Update Time:2025-05-24

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-甲氧苯基)-1-甲基-5-氧代吡咯烷-3-羧酸
    • 2-(4-METHOXYPHENYL)-1-METHYL-5-OXO-3-PYRROLIDINECARBOXYLIC ACID
    • 2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
    • 3-Pyrrolidinecarboxylic acid, 2-(4-methoxyphenyl)-1-methyl-5-oxo-
    • BBL030773
    • STK931788
    • Z1276446905
    • 2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylicacid
    • 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
    • MDL: MFCD07379677
    • Inchi: 1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17)
    • InChI Key: QNSWMCHYUYYFKA-UHFFFAOYSA-N
    • SMILES: O=C1C([H])([H])C([H])(C(=O)O[H])C([H])(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])N1C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 336
  • XLogP3: 0.5
  • Topological Polar Surface Area: 66.8

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2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:75810-50-3)2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Order Number:A1174009
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:27
Price ($):240.0
Email:sales@amadischem.com

Additional information on 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Introduction to 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 75810-50-3)

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, identified by its CAS number 75810-50-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrrolidine core substituted with a methoxybenzene group and a carboxylic acid moiety, making it a versatile scaffold for drug discovery and development. The unique structural attributes of this molecule have garnered attention for its potential applications in addressing various therapeutic challenges.

The pyrrolidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. In particular, the presence of the 5-oxopyrrolidine functional group introduces electrophilic centers that can participate in further derivatization, enabling the synthesis of more complex analogs. The 4-methoxyphenyl substituent not only contributes to the molecule's lipophilicity but also influences its electronic properties, making it an attractive component in designing molecules with specific biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in drug discovery. Compounds like 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid serve as valuable building blocks for exploring novel therapeutic pathways. For instance, studies have demonstrated that modifications around the pyrrolidine core can lead to compounds with enhanced efficacy against neurological disorders, inflammatory diseases, and even certain types of cancer. The carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves multi-step organic reactions, typically starting from commercially available precursors such as 4-methoxybenzaldehyde and appropriate pyrrolidine derivatives. The introduction of the oxopyrrolidine ring requires careful control of reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have improved the efficiency and scalability of producing this compound.

Biological activity is a critical aspect when evaluating pharmaceutical candidates. Preliminary studies on derivatives of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid have shown promising results in inhibiting certain enzymes associated with metabolic disorders. Additionally, the methoxybenzene moiety has been linked to enhanced binding interactions with biological targets, suggesting potential applications in central nervous system (CNS) drug development. These findings underscore the compound's significance as a lead structure for further investigation.

The pharmacokinetic properties of this compound are also of great interest. The balance between lipophilicity and polarizability influences its absorption, distribution, metabolism, and excretion (ADME) profiles. Computational modeling and experimental assays are employed to predict and validate these properties, ensuring that promising candidates progress efficiently through preclinical development. The carboxylic acid group offers opportunities for prodrug design or conjugation with other bioactive molecules, further expanding its utility.

Current research trends in medicinal chemistry emphasize the integration of computational methods with experimental approaches to accelerate drug discovery. Virtual screening and molecular docking techniques have been used to identify potential binding modes of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid analogs with target proteins. These tools provide insights into structure-activity relationships (SARs), guiding the optimization process toward more potent and selective drug candidates.

The industrial application of this compound is also noteworthy. Pharmaceutical companies are increasingly investing in synthetic libraries containing diverse heterocyclic structures like 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid to screen for new drugs. High-throughput screening (HTS) platforms enable rapid evaluation of large compound collections, identifying hits that can be refined into lead compounds through iterative chemical modifications.

Future directions in the study of this compound may include exploring its role in developing treatments for emerging diseases or as an intermediate in synthesizing novel therapeutics. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into clinical applications. As our understanding of biological pathways continues to grow, compounds like 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid will remain integral to advancing therapeutic strategies across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:75810-50-3)2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
A1174009
Purity:99%
Quantity:1g
Price ($):240.0
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